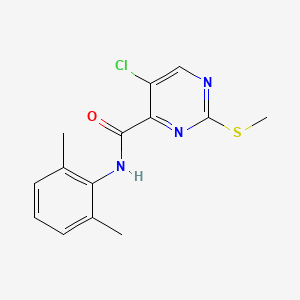

5-chloro-N-(2,6-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide

Descripción general

Descripción

5-chloro-N-(2,6-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,6-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide typically involves the following steps:

Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives.

Chlorination: Introduction of the chlorine atom at the 5-position of the pyrimidine ring can be done using chlorinating agents like phosphorus oxychloride (POCl3).

Substitution with 2,6-Dimethylphenyl Group: This step involves the nucleophilic substitution of the chlorine atom with 2,6-dimethylphenylamine under basic conditions.

Introduction of the Methylthio Group: The methylthio group can be introduced using methylthiolating agents such as methyl iodide (CH3I) in the presence of a base.

Formation of the Carboxamide Group: This can be achieved by reacting the intermediate with appropriate carboxylating agents.

Industrial Production Methods

Industrial production methods would typically involve optimization of the above synthetic routes to ensure high yield and purity, often using continuous flow reactors and automated systems to scale up the production.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrimidine ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Substitution: The compound can undergo various substitution reactions, particularly at the chlorine atom or the methylthio group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 5-chloro-N-(2,6-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide exhibit promising anticancer properties. Research highlights include:

- Mechanism of Action : Compounds with a pyrimidine core have been shown to induce apoptosis in cancer cells. For instance, derivatives of pyrimidine have been explored for their ability to inhibit cell proliferation in various cancer lines, including breast and colon cancer .

- Case Study : A study demonstrated that related compounds exhibited cytotoxic effects against multiple human cancer cell lines. The structure-activity relationship (SAR) analysis suggested that modifications on the pyrimidine ring could enhance anticancer efficacy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Antibacterial Effects : Research indicates that similar methylthio-substituted pyrimidines can show moderate antibacterial activity against pathogens such as Pseudomonas aeruginosa. The presence of the methylthio group appears to play a critical role in enhancing this activity .

Herbicide Safener

Another application of this compound is as a herbicide safener:

- Herbicide Interaction : Laboratory studies suggest that this compound can act as a safener for certain herbicides like 2,4-D, protecting crops from herbicide-induced damage while maintaining efficacy against weeds .

Data Table of Applications

Mecanismo De Acción

The mechanism of action of 5-chloro-N-(2,6-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with various enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparación Con Compuestos Similares

Similar Compounds

5-chloro-2-(methylthio)pyrimidine-4-carboxamide: Lacks the 2,6-dimethylphenyl group.

N-(2,6-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide: Lacks the chlorine atom at the 5-position.

5-chloro-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide: Lacks the methylthio group.

Uniqueness

The presence of the 5-chloro, 2,6-dimethylphenyl, and methylthio groups in 5-chloro-N-(2,6-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide makes it unique, potentially offering a distinct profile of biological activity and chemical reactivity compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Actividad Biológica

5-Chloro-N-(2,6-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Structure and Properties

The compound features a pyrimidine ring substituted with a chloro group, a dimethylphenyl moiety, and a methylthio group. Its molecular formula is C12H13ClN2OS, and it has a molecular weight of approximately 270.76 g/mol. The structural characteristics contribute to its biological activity, influencing its interaction with enzymes and receptors.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. The cytotoxic effects were evaluated using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

- Case Study : A related compound demonstrated an IC50 of 0.09 µM against MCF-7 (breast cancer) cells, highlighting the potential efficacy of pyrimidine derivatives in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of pyrimidine compounds have also been explored. In vitro studies showed that these compounds can inhibit the growth of various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values provide insights into their effectiveness.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 128 |

| S. aureus | 64 |

| K. pneumoniae | 256 |

| P. aeruginosa | 128 |

These results suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by inhibiting specific enzymes involved in cell proliferation and survival pathways in cancer cells.

Research Findings

- Cytotoxicity Studies : A study evaluated various pyrimidine derivatives against multiple cancer cell lines, revealing that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their analogs .

- Antioxidant Properties : Some derivatives have shown antioxidant activity, which can play a role in mitigating oxidative stress associated with cancer progression .

- Inhibition of Enzymatic Activity : Research indicates that these compounds may inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in Alzheimer’s disease research .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 5-chloro-N-(2,6-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide?

- Methodological Answer : Use a statistical design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For pyrimidine derivatives, fractional factorial designs are effective for minimizing trials while capturing interactions between variables. Reaction monitoring via HPLC or NMR can validate intermediate formation and purity .

- Key Considerations : Prioritize controlling substituent reactivity at the pyrimidine core, especially the methylthio group’s susceptibility to oxidation. Evidence from analogous compounds suggests using inert atmospheres (N₂/Ar) and low-temperature conditions for thioether stability .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) for this compound?

- Methodological Answer : Conduct comparative analysis using standardized protocols (e.g., DSC for melting point, shake-flask method for solubility). Cross-reference data with structurally similar compounds like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine, where discrepancies often arise from polymorphic forms or hydration states .

- Data Validation : Use PubChem-derived computational models (e.g., ALOGPS) to predict logP and aqueous solubility, then compare with experimental results to identify outliers .

Advanced Research Questions

Q. What advanced techniques are suitable for probing the reactivity of the methylthio group in catalytic or biological systems?

- Methodological Answer : Employ time-resolved Raman spectroscopy to track sulfur oxidation states during reactions. For biological studies, use isotopic labeling (e.g., ³⁵S) to monitor metabolic pathways. Evidence from thiomorpholine-containing analogs shows that steric hindrance from the 2,6-dimethylphenyl group may reduce unwanted nucleophilic substitution .

- Case Study : In thiazolopyrimidine derivatives, the methylthio group participates in hydrogen-bonding networks critical for binding to enzyme active sites. Molecular docking simulations (AutoDock Vina) can predict such interactions .

Q. How can computational modeling enhance the design of derivatives with improved bioactivity or selectivity?

- Methodological Answer : Apply quantum chemical calculations (DFT at the B3LYP/6-31G* level) to map electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential surfaces). Pair with machine learning (e.g., Random Forest models) trained on PubChem bioactivity data to predict ADMET profiles .

- Validation : Synthesize top-predicted derivatives and validate via in vitro assays (e.g., kinase inhibition). IC₅₀ discrepancies ≥10-fold between predicted and observed values warrant re-evaluation of the model’s feature space .

Q. What strategies address challenges in characterizing byproducts from multi-step syntheses of this compound?

- Methodological Answer : Use LC-MS/MS with collision-induced dissociation (CID) to identify trace impurities. For example, chlorinated byproducts from incomplete substitution can be detected via characteristic isotopic patterns (³⁵Cl/³⁷Cl). Reference spectral libraries from analogous pyrimidinecarboxamides to accelerate identification .

- Case Study : In a 2021 study, N-(3-chloro-4-methoxyphenyl) analogs exhibited a 12% impurity yield under suboptimal coupling conditions, resolved by switching from DCC to EDCI as a coupling agent .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s stability under acidic/basic conditions?

- Methodological Answer : Replicate experiments using buffered solutions (pH 1–13) and monitor degradation via UPLC-UV at 254 nm. Contradictions often arise from differences in solvent systems (e.g., aqueous vs. organic). For instance, the 2,6-dimethylphenyl group enhances stability in aprotic solvents (e.g., DMF) but accelerates hydrolysis in aqueous HCl .

- Resolution Framework : Publish raw chromatograms and kinetic data (t₁/₂ values) to enable cross-lab validation. Open-access repositories like Zenodo are recommended for transparency .

Q. Methodological Resources

Propiedades

IUPAC Name |

5-chloro-N-(2,6-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3OS/c1-8-5-4-6-9(2)11(8)17-13(19)12-10(15)7-16-14(18-12)20-3/h4-7H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEBJFWGHKKYEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=NC(=NC=C2Cl)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701326505 | |

| Record name | 5-chloro-N-(2,6-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649684 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

879935-84-9 | |

| Record name | 5-chloro-N-(2,6-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.